N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazole moiety via an ethyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, tumor growth, diabetes, allergies, and more .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been reported to influence a broad range of pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
A similar compound has been reported to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones under reflux conditions.
Linking the Benzofuran and Pyrazole Rings: The final step involves the coupling of the benzofuran core with the pyrazole ring through an ethyl linker. This can be achieved using alkylation reactions with appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Materials Science: The compound may be explored for its electronic and optical properties, useful in the development of new materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)indole-2-carboxamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of benzofuran and pyrazole rings, which may confer distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-9-12(2)19(18-11)8-7-17-16(20)15-10-13-5-3-4-6-14(13)21-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKAUCMDULNFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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